molecular formula C11H15NO2 B6279523 4-(tert-butylamino)benzoic acid CAS No. 99985-73-6

4-(tert-butylamino)benzoic acid

Cat. No.: B6279523
CAS No.: 99985-73-6
M. Wt: 193.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butylamino)benzoic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of aminobenzoic acids, which are recognized as key structural motifs in the development of bioactive molecules . Specifically, 4-aminobenzoate derivatives have a well-established history as core building blocks for local anesthetic agents, as seen in pioneering drugs like procaine and tetracaine . The tert-butylamino substituent on the benzene ring is a distinctive feature that can influence the molecule's lipophilicity and steric bulk, which are critical parameters for optimizing a compound's pharmacokinetic profile and binding affinity to biological targets . Researchers may explore this compound as a synthetic intermediate or as a candidate for further structural modification in drug discovery projects. The mechanism of action for related bioactive esters often involves interaction with cellular membrane targets, such as sodium channels, to reversibly inhibit nerve impulse conduction . As a standard practice, all supplied batches are subjected to purity verification using techniques like HPLC and NMR to ensure consistency and reliability for research applications. This product is labeled "For Research Use Only" and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

99985-73-6

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(tert-butylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-(tert-Butylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and specific temperatures to facilitate the reactions.

Scientific Research Applications

4-(tert-Butylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(tert-butylamino)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butylamino group significantly influences the compound’s steric bulk, solubility, and hydrogen-bonding capacity. Key comparisons with analogs are summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Solubility (LogP) Key Structural Features
4-(tert-Butylamino)benzoic acid -NH-C(CH₃)₃ at C4 209.24 1.60 Planar distortion due to steric hindrance; forms acid dimers via O–H···O bonds
4-(3-Chloroanilino)benzoic acid -NH-(3-ClC₆H₄) at C4 247.67 N/A Dihedral angle: 34.66°; acid-acid dimers
4-[(tert-Butylamino)sulfonyl]benzoic acid -SO₂-NH-C(CH₃)₃ at C4 256.30 1.60 Enhanced hydrophilicity due to sulfonyl group
4-tert-Butylamino-3-nitrobenzoic acid -NH-C(CH₃)₃ at C4, -NO₂ at C3 252.25 N/A Nitro group increases acidity; hydrogen bonds with carboxylic moiety

Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding
4-(3-Chloroanilino)benzoic acid P2₁/c a=10.8865, b=10.3144, c=11.0885, β=113.8°, V=1139.08 ų O–H···O dimer (1.86 Å)
4-tert-Butylamino-3-nitrobenzoic acid P2₁/n a=9.672, b=10.115, c=12.341, β=102.4°, V=1181.3 ų N–H···O (2.02 Å) and O–H···O (1.78 Å)

Solubility and Pharmacokinetics

The tert-butylamino group enhances lipophilicity (LogP = 1.60), while sulfonyl or nitro substituents modulate solubility. For example, the sulfonyl group in 4-[(tert-butylamino)sulfonyl]benzoic acid improves water solubility, making it more suitable for drug formulation .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 4-(tert-butylamino)benzoic acid?

Synthesis typically involves coupling tert-butylamine to 4-aminobenzoic acid derivatives under nucleophilic substitution conditions. Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding motifs using programs like SHELXL .
  • HPLC : For purity assessment (>95% recommended for biological studies).

Q. How can researchers validate the biological activity of this compound in cancer studies?

In vitro assays using breast cancer cell lines (e.g., MCF-7) are standard. Methodological steps include:

  • Cell Viability Assays : MTT or trypan blue exclusion to measure apoptosis.
  • Western Blotting : To track PTEN upregulation and downstream pathways (e.g., Akt/mTOR) .
  • Dose-Response Analysis : Establish IC50 values under controlled oxygen and pH conditions.

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve tautomerism or stereochemical conflicts using SHELX programs .
  • Infrared Spectroscopy (IR) : Identify functional groups like carboxylic acid and tert-butylamino vibrations.
  • Computational Modeling : Density Functional Theory (DFT) to predict bond angles and compare with experimental data.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of this compound?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). Advanced strategies include:

  • Temperature-Dependent Crystallography : Identify dynamic proton transfer or disorder.
  • Synchrotron Radiation : Enhance resolution for weak interactions (e.g., C–H···O bonds) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(imidazol-1-yl)benzoic acid) .

Q. What experimental designs mitigate variability in pharmacological studies of this compound?

  • Structured SAR Studies : Modify substituents (e.g., nitro or methoxy groups) to isolate activity contributions.
  • Redox Buffers : Use catalase or superoxide dismutase to control oxidative byproducts in cell assays .
  • Co-crystallization with Targets : For enzyme inhibition studies (e.g., tyrosinase or cytochrome P450 isoforms) .

Q. How do researchers address discrepancies in reported solubility and stability data for this compound?

  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–12) using shake-flask or HPLC methods.
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks .
  • Mass Spectrometry Degradation Studies : Identify hydrolytic or oxidative byproducts (e.g., tert-butyl group cleavage).

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
  • Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., untreated cells or scrambled siRNA) .
  • Data Contradictions : Apply multivariate statistical tools (e.g., PCA) to distinguish experimental noise from true variability.

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